molecular formula C21H21Cl2NO3 B1613945 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone CAS No. 898756-60-0

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone

Cat. No.: B1613945
CAS No.: 898756-60-0
M. Wt: 406.3 g/mol
InChI Key: QEEFAXMSCCRYQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves multiple steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction uses benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Introduction of Dichloro Groups: The dichloro groups are introduced via a chlorination reaction, often using chlorine gas or a chlorinating agent like sulfuryl chloride (SO2Cl2).

    Spirocyclic Moiety Attachment: The final step involves the attachment of the spirocyclic azaspirodecane moiety.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimization of the above synthetic routes to ensure high yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may play a crucial role in binding to these targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its specific substitution pattern and spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEFAXMSCCRYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643785
Record name (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-60-0
Record name (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
Reactant of Route 5
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone

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